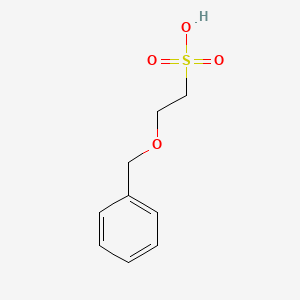

2-Benzyloxyethanesulfonic acid

説明

特性

分子式 |

C9H12O4S |

|---|---|

分子量 |

216.26 g/mol |

IUPAC名 |

2-phenylmethoxyethanesulfonic acid |

InChI |

InChI=1S/C9H12O4S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,10,11,12) |

InChIキー |

FUKCVMLONUSXMC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COCCS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Sulfonation of 2-Benzyloxyethanol or Related Precursors

A common approach is the sulfonation of 2-benzyloxyethanol or its derivatives. The sulfonic acid group can be introduced by reaction with sulfur-containing reagents such as sodium bisulfite or sulfite salts under controlled heating.

For example, sodium 2-hydroxyethanesulfonate can be used as a starting material, which upon reaction with benzylating agents under basic conditions yields 2-Benzyloxyethanesulfonic acid derivatives.

Reaction conditions typically involve aqueous or mixed aqueous-organic media, elevated temperatures (140–225 °C), and continuous removal of water to drive the equilibrium toward product formation.

Benzylation Using 2-Benzyloxypyridine as a Benzyl Transfer Reagent

A refined and efficient method for installing the benzyloxy group involves the use of 2-benzyloxypyridine as a benzyl transfer reagent.

2-Benzyloxypyridine can be prepared in high yield (~97%) by heating benzyl alcohol with 2-chloropyridine and potassium hydroxide in toluene.

The benzylation of hydroxyethanesulfonate or related alcohol substrates proceeds by mixing the alcohol with 2-benzyloxypyridine and magnesium oxide (MgO) in toluene or trifluorotoluene, followed by addition of methyl triflate (MeOTf) at low temperature. The mixture is then heated to 85–90 °C for 24 hours to afford the benzyl ether sulfonate product.

This method avoids harsher conditions and provides a convenient and selective route to benzyl ethers, including this compound derivatives.

Detailed Reaction Conditions and Procedures

Research Findings and Optimization Insights

The continuous removal of water during the sulfonation step is critical to push the reaction equilibrium toward the sulfonic acid product, especially at elevated temperatures between 140 and 225 °C.

The use of 2-benzyloxypyridine as a benzylation reagent simplifies the process compared to traditional benzyl halide methods, providing high selectivity and avoiding side reactions.

Reaction times of 2 to 24 hours and temperatures around 85–90 °C are optimal for benzylation, with MgO serving as a mild base to neutralize acid byproducts and facilitate the reaction.

The benzylation protocol allows for the preparation of benzyl ethers in high yields, which can then be converted or isolated as the sulfonic acid salt forms.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 2-Benzyloxyethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed:

Oxidation: Benzyloxyethanoic acid or benzyloxyethanal.

Reduction: Benzyloxyethanesulfonate or benzyloxyethanesulfinate.

Substitution: Various substituted benzyloxyethanesulfonic acid derivatives.

科学的研究の応用

2-Benzyloxyethanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

作用機序

The mechanism of action of 2-benzyloxyethanesulfonic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical and biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Sulfonic acids with varying substituents exhibit distinct physicochemical behaviors. Below is a comparative analysis based on substituent type, molecular weight, solubility, and applications:

Sodium 2-Formylbenzenesulfonate (CAS: Not provided)

- Substituent : Formyl (–CHO) at the benzene ring’s ortho position.

- Molecular Weight : ~208.16 g/mol (inferred from formula C7H5NaO4S).

- Solubility : Highly water-soluble due to the sodium salt form and polar formyl group.

- Applications : Intermediate in dye synthesis and organic reactions requiring aldehyde functionality .

- Comparison : The formyl group increases electrophilicity, making it reactive in condensation reactions, unlike the benzyloxyethyl group, which provides steric bulk and moderate hydrophobicity.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS: 27503-81-7)

- Substituent : Phenylbenzimidazole fused ring system.

- Molecular Weight : 274.3 g/mol.

- Solubility : Moderate water solubility; often formulated in sunscreen emulsions.

- Applications : UV filter in cosmetics (broad UVB absorption) .

- Comparison : The aromatic heterocycle enhances UV absorption, a property absent in 2-benzyloxyethanesulfonic acid. The latter’s benzyloxyethyl group may instead improve compatibility with hydrophobic matrices.

Dodecylbenzenesulfonic Acid, Compound with 2-Aminoethanol (CAS: Not provided)

- Substituent : Dodecyl (–C12H25) chain.

- Molecular Weight: ~348.5 g/mol (estimated for C18H31NO4S).

- Solubility : Amphiphilic; soluble in polar solvents and forms micelles.

- Applications : Surfactant in detergents and emulsifiers .

2-[Di(2-Methoxyphenyl)phosphino]benzenesulfonic Acid (CAS: 257290-43-0)

- Substituent: Di(2-methoxyphenyl)phosphino group.

- Molecular Weight : 402.4 g/mol.

- Melting Point : 120–133°C.

- Applications: Likely a ligand in catalysis or coordination chemistry due to the phosphino group .

Acid Strength and Reactivity

Sulfonic acids are strong acids (pKa ~ −1 to −2), but substituents modulate acidity:

- Electron-Withdrawing Groups (e.g., –NO2, –SO3H): Increase acidity by stabilizing the conjugate base. Example: 2-Formylbenzenesulfonic acid’s formyl group slightly enhances acidity compared to unsubstituted benzenesulfonic acid .

- Electron-Donating Groups (e.g., –OCH3, –C6H5) : Reduce acidity. The benzyloxyethyl group in this compound likely decreases acidity relative to simpler sulfonic acids, affecting its use in pH-sensitive applications .

生物活性

2-Benzyloxyethanesulfonic acid (BESA) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article will explore its biological activity, mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₁O₃S

- Molar Mass : 202.25 g/mol

- Structure : BESA consists of a benzyloxy group attached to an ethanesulfonic acid moiety, which contributes to its reactivity and biological interactions.

BESA primarily acts through its sulfonic acid group, which can interact with various biological molecules. Its mechanism involves:

- Nucleophilic Attack : The sulfonic acid group can undergo nucleophilic attacks on electrophilic centers in biomolecules, leading to modifications that can alter their function.

- Enzyme Inhibition : Research indicates that BESA and its derivatives may inhibit enzymes such as butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Recent studies have demonstrated that BESA exhibits notable inhibitory effects on BChE. For instance, derivatives of BESA showed IC50 values significantly lower than established inhibitors like rivastigmine, indicating a strong potential for therapeutic applications in treating Alzheimer's disease .

Case Studies and Research Findings

-

Inhibition of Butyrylcholinesterase :

- A study evaluated the inhibitory effects of BESA derivatives on BChE, revealing some compounds with IC50 values around 3.8 nM, showcasing their potency compared to existing drugs .

- The research also highlighted negligible cytotoxicity in human neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines, suggesting a favorable safety profile for these compounds .

-

Synthetic Applications :

- BESA has been utilized as a reagent in synthetic organic chemistry for introducing sulfonyl groups into various organic molecules, facilitating the synthesis of pharmaceutical intermediates .

- Its application in modifying peptides has provided insights into structure-activity relationships (SAR) that are crucial for drug development .

Data Table: Inhibition Potency of BESA Derivatives

| Compound Name | IC50 (nM) | Target Enzyme | Cytotoxicity (SH-SY5Y) |

|---|---|---|---|

| BESA Derivative A | 3.8 | Butyrylcholinesterase | Negligible |

| BESA Derivative B | 5.7 | Butyrylcholinesterase | Negligible |

| Rivastigmine | 20 | Butyrylcholinesterase | Moderate |

Applications in Drug Development

The biological activity of BESA has implications for drug development, particularly in:

- Neurodegenerative Disease Treatment : The ability to inhibit enzymes like BChE positions BESA as a potential candidate for developing treatments for Alzheimer's disease.

- Biochemical Modifications : Its role in modifying biomolecules can aid in understanding the structure-function relationship in proteins and peptides, which is critical for designing new therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzyloxyethanesulfonic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of sulfonic acid derivatives typically involves sulfonation or nucleophilic substitution. For this compound, a benzyl-protected ethanesulfonic acid intermediate could be synthesized via sulfonation of benzyloxyethanol using chlorosulfonic acid under controlled temperatures (0–5°C). Optimization should include monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to sulfonating agent). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate high-purity products .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR spectroscopy (¹H/¹³C) to confirm the benzyloxy group (δ 4.5–5.0 ppm for –OCH2Ph) and sulfonic acid proton (δ 3.0–3.5 ppm).

- FT-IR for sulfonate S=O stretches (1350–1200 cm⁻¹).

- Elemental analysis (C, H, S) to verify stoichiometry.

- HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment (>95%).

Experimental sections must detail these steps to ensure reproducibility .

Q. What strategies improve the solubility of this compound in aqueous systems for biological assays?

- Methodological Answer : The compound’s solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) by neutralizing the sulfonic acid group with NaOH or NH4OH. Alternatively, co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes may improve solubility without destabilizing the compound. Solubility studies should report pH-dependent profiles (pH 3–9) and use dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. How do metal-ion interactions with this compound influence its catalytic or coordination properties?

- Methodological Answer : Investigate metal-binding using UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) to observe ligand-to-metal charge transfer bands. Stability constants can be calculated via Job’s plot analysis. For catalytic applications (e.g., acid catalysis), assess turnover frequency (TOF) in model reactions like ester hydrolysis. Compare activity with/without metal ions to isolate their role .

Q. What advanced techniques resolve contradictions in reported reactivity data for sulfonic acid derivatives like this compound?

- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, temperature). Use high-throughput screening to test reactivity across multiple parameters. Pair this with computational modeling (DFT for transition-state analysis) to identify mechanistic outliers. Cross-validate findings with independent techniques like MS/MS fragmentation or X-ray crystallography .

Q. How can this compound be functionalized for use in polymer electrolytes or proton-exchange membranes?

- Methodological Answer : Graft sulfonic acid groups onto polymer backbones (e.g., polystyrene) via radical polymerization or click chemistry. Characterize proton conductivity using electrochemical impedance spectroscopy (EIS) under controlled humidity. Compare with Nafion® benchmarks to evaluate performance .

Q. What are the stability limits of this compound under high-temperature or oxidative conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Accelerated stability studies (40–80°C, 75% RH) over 4–8 weeks can predict shelf life. For oxidative stability, use H2O2 or Fenton’s reagent and monitor degradation via LC-MS .

Q. How does this compound compare structurally and functionally to other sulfonic acid derivatives in drug design?

- Methodological Answer : Perform comparative SAR studies using analogs like toluenesulfonic acid or naphthalenesulfonic acid. Use molecular docking to assess binding affinity to target proteins (e.g., kinases). Validate with in vitro assays (IC50 determination) and correlate with logP/logD values to understand bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。